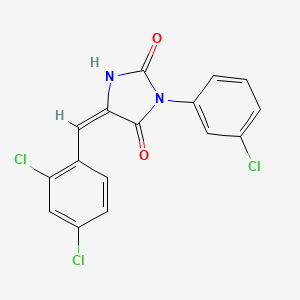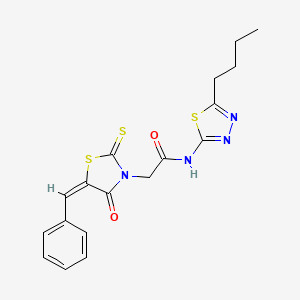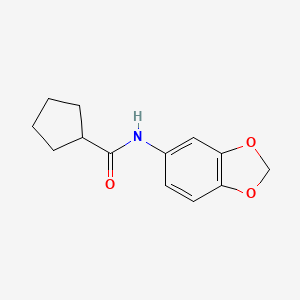![molecular formula C22H22ClN3O B4614820 6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4614820.png)
6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline
説明
6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1451400 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Probes for DNA Detection
Research has explored novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei for potential applications as DNA-specific fluorescent probes. These compounds, characterized using various spectroscopic methods, have shown enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their usefulness in DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Structural and Optical Properties in Photovoltaic Applications
The structural and optical properties of certain quinoline derivatives have been studied for their application in photovoltaic devices. Research on 4H-pyrano[3,2-c]quinoline derivatives, for instance, has shown potential in organic–inorganic photodiode fabrication, indicating their importance in the development of photovoltaic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Agents
Compounds such as thiopyrano[2,3-b]quinolines, derived from substituted quinolines, have been synthesized and evaluated as antimicrobial agents. These compounds have shown significant activity against specific bacterial strains, suggesting their potential as novel antimicrobial agents (Nandeshwarappa, Aruna Kumar, Kumaraswamy, Ravi Kumar, Naik, & Mahadevan, 2006).
Synthesis and Characterization for Diverse Chemical Applications
The synthesis and characterization of various quinoline derivatives, including those with chloro and piperidine substitutions, have been a subject of interest in chemical research. These studies contribute to a broader understanding of these compounds’ chemical properties and potential applications in diverse fields such as catalysis and materials science (Movassaghi, Hill, & Ahmad, 2007).
特性
IUPAC Name |
(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-8-15(2)13-26(12-14)22(27)19-10-21(16-4-3-7-24-11-16)25-20-6-5-17(23)9-18(19)20/h3-7,9-11,14-15H,8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXYFJRGBCZTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)
![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)
![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4614751.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)
![N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614765.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)



